8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions may require low temperatures and anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: This compound shares the spiro linkage but lacks the chlorobenzoyl and chlorophenylmethyl groups.
1-Isopropyl-4,8-dimethylspiro[4.5]decane-2,7-dione: This compound has a similar spiro structure but different substituents.
2-Benzyl-2,8-diazaspiro[4.5]decane: This compound has a benzyl group instead of the chlorobenzoyl group.
Uniqueness
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-15-7-5-14(6-8-15)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)16-3-1-2-4-17(16)23/h1-8H,9-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZJLBUHINVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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